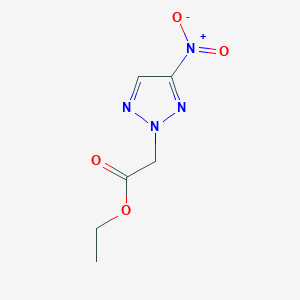

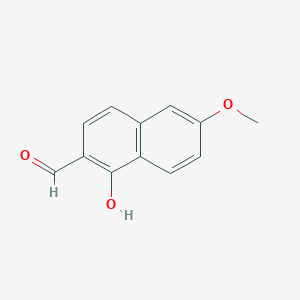

1-Hydroxy-6-methoxynaphthalene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 1-Hydroxy-6-methoxynaphthalene-2-carbaldehyde were not found, a related compound, 2-(ethynyloxy)naphthaene-1-carbaldehyde, has been synthesized using substituted naphthalene derivatives, having hydroxyl and carbonyl groups, in the presence of K2CO3 base, reacting with propargyl bromide .Molecular Structure Analysis

The molecular weight of a similar compound, 2-Methoxynaphthalene, is 158.1965 . The IUPAC Standard InChI is InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 . The CAS Registry Number is 93-04-9 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 6-Methoxy-2-naphthaldehyde, are as follows: The density is 1.2±0.1 g/cm3 . The boiling point is 340.2±15.0 °C at 760 mmHg . The melting point is 81-84 °C (lit.) . The molecular formula is C12H10O2 . The flash point is 162.7±13.9 °C .Scientific Research Applications

Applications in Synthesis and Material Chemistry

Synthesis of Schiff Bases and Metal Complexes 2-Hydroxynaphthalene-1-carbaldehyde is a crucial precursor for synthesizing a variety of commercially useful compounds. Specifically, it's heavily used as a predecessor for crafting Schiff bases (azomethine or imine) and their metal complexes. These bases and complexes have substantial biological effects and are used as starting materials for fluorescent chemosensors due to their excellent functionalization capacity. This compound’s presence in the aromatic ring adds to its value in chemical synthesis (Maher, 2018).

Antimicrobial and Antioxidant Agent Synthesis The compound has been used as a starting material in the Vilsmeier-Haack reaction to synthesize 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives. These derivatives showcase promising antimicrobial and antioxidant properties, especially when substituted with methyl and methoxy groups (Gurunanjappa, Kameshwar & Kariyappa, 2017).

Eco-friendly Synthesis of Barbiturates An eco-friendly synthesis route utilizing 2-hydroxynaphthalene-1-carbaldehyde with barbituric acid derivatives has been developed. This greener approach involves the use of a natural, biodegradable catalyst (chitosan-SO3H) and a solvent-free reaction, highlighting the compound’s potential in sustainable chemical processes. The synthesized compounds exhibit potential for applications in optoelectronic technology, underlined by their favorable electronic structures and non-linear optical (NLO) properties (S. K., Musthafa, P., Asiri, Sobahi & Asad, 2021).

Applications in Photophysical Studies

Investigation of Photophysical Properties The compound has been instrumental in investigating photophysical properties. Studies involving molecules like 1-hydroxypyrene-2-carbaldehyde (HP) and its derivatives have shed light on unique photophysical behaviors. This research is pivotal for understanding molecular processes like excited state intramolecular proton transfer (ESIPT) and intersystem crossing (ISC), contributing significantly to the field of photophysics (Yin, Li, Xia, Ruan, Shi, Wang, Jin & Ding, 2016).

Applications in Structural Chemistry

Backbone Amide Linker in Solid-Phase Synthesis The compound serves as a foundation for the design of novel handles or linkers in solid-phase synthesis, especially for peptides. Its naphthaldehyde core structure is advantageous for anchoring substrates through reductive amination, offering access to modified or cyclic peptides. This is a significant contribution to peptide synthesis and medicinal chemistry (Pittelkow, Boas, Jessing, Jensen & Christensen, 2005).

properties

IUPAC Name |

1-hydroxy-6-methoxynaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSUHOZCLHUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2434733.png)

![N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434736.png)

![ethyl [8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2434743.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2434751.png)

![[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate](/img/structure/B2434753.png)